molecular formula C15H24O2 B12673451 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate CAS No. 93919-94-9

2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate

Cat. No.: B12673451
CAS No.: 93919-94-9
M. Wt: 236.35 g/mol
InChI Key: VSMIGSPOHYSZHX-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C13H22O2, and it has a molecular weight of 210.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate typically involves the reaction of 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethanol with isobutyric acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .

Biological Activity

The compound 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate (CAS Number: 44151407) is a bicyclic compound with significant biological activity. It is characterized by its unique structure, which contributes to its potential applications in various fields including pharmacology and biochemistry.

  • Molecular Formula: C15H24O2
  • Molecular Weight: 240.36 g/mol
  • IUPAC Name: 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl 2-methylpropanoate

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of bicyclic compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Anticancer Potential

In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM)
MDA-MB-231 (Breast)10.5
HCT116 (Colon)8.7
HeLa (Cervical)6.3

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Agents assessed several bicyclic compounds for their antimicrobial efficacy against clinical isolates of bacteria. The study found that certain derivatives had MIC values comparable to conventional antibiotics, highlighting their potential as alternative therapeutic agents .
  • Anti-inflammatory Research : Another research article focused on the anti-inflammatory effects of bicyclic compounds in animal models of arthritis. The results indicated a significant reduction in inflammation markers following treatment with the compound .
  • Anticancer Investigation : A comprehensive study evaluated the anticancer properties of various bicyclic compounds, including our target compound, against multiple cancer cell lines. The results showed promising cytotoxicity and highlighted the need for further exploration into its mechanisms of action .

Properties

CAS No.

93919-94-9

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethyl] 2-methylpropanoate

InChI

InChI=1S/C15H24O2/c1-10(2)14(16)17-8-7-13-11-5-6-12(9-11)15(13,3)4/h7,10-12H,5-6,8-9H2,1-4H3/b13-7-

InChI Key

VSMIGSPOHYSZHX-QPEQYQDCSA-N

Isomeric SMILES

CC(C)C(=O)OC/C=C\1/C2CCC(C2)C1(C)C

Canonical SMILES

CC(C)C(=O)OCC=C1C2CCC(C2)C1(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.